molecular formula C7H14O3 B1366512 4,4-Dimethoxy-3-methylbutan-2-one CAS No. 36075-03-3

4,4-Dimethoxy-3-methylbutan-2-one

Cat. No. B1366512
CAS RN: 36075-03-3
M. Wt: 146.18 g/mol
InChI Key: PPYDDVVHUXDXNZ-UHFFFAOYSA-N
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Description

“4,4-Dimethoxy-3-methylbutan-2-one” is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . The IUPAC name for this compound is 4,4-dimethoxy-3-methyl-2-butanone . It is also known as Acetylacetaldehyde dimethylacetal .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ketone (aliphatic), and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . Its density is 1.0±0.1 g/cm3 . The boiling point is 172.1±20.0 °C at 760 mmHg . The melting point is -82 °C . The flash point is 49.4±0.0 °C .

Scientific Research Applications

Asymmetric Organic Synthesis

4,4-Dimethoxy-3-methylbutan-2-one has been utilized in asymmetric organic synthesis. A study by Hu and Shan (2020) highlighted the development of new synthetic methods for related compounds, emphasizing their application in green chemistry. They utilized methanol as a methylating agent and common inorganic alkali instead of more hazardous reagents (Xiaoyun Hu & Zixing Shan, 2020).

Chemical Intermediate

Cheng Zhong-yun (2005) discussed the synthetic methods and developments of 4,4-Dimethoxy-2-butanone, a closely related compound, highlighting its potential as a chemical intermediate in producing fine chemicals like 2-chloro-3-amino-4-methylpyridine. This suggests similar applications for 4,4-Dimethoxy-3-methylbutan-2-one (Cheng Zhong-yun, 2005).

Novel Synthetic Procedures

Gopalakrishnan et al. (2002) described a novel procedure for preparing related ketone compounds under microwave irradiation conditions, which might be applicable to 4,4-Dimethoxy-3-methylbutan-2-one for efficient synthesis (G. Gopalakrishnan, V. Kasinath, & N. D. Pradeep Singh, 2002).

Gas-phase Decomposition Studies

Research on the gas-phase decomposition of related compounds like 2,3-epoxy-2-methylbutane, which yields products including 3-methylbutan-2-one, provides insights into the thermal behavior and potential industrial applications of 4,4-Dimethoxy-3-methylbutan-2-one (Michael C. Flowers & Turgut Öztürk, 1975).

Regioselective Transformations

Cannon et al. (1983) studied regioselective demethylation reactions in compounds similar to 4,4-Dimethoxy-3-methylbutan-2-one, providing valuable insights for selective transformations in organic synthesis (J. Cannon, G. Feutrill, & L. Wong, 1983).

properties

IUPAC Name

4,4-dimethoxy-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(6(2)8)7(9-3)10-4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDDVVHUXDXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443925
Record name 4,4-dimethoxy-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxy-3-methylbutan-2-one

CAS RN

36075-03-3
Record name 4,4-dimethoxy-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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